

# Comprehensive Application Notes and Protocols: MS/MS Spectrometry and Metabolomic Analysis of Homocapsaicin

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## Compound Focus: Homocapsaicin

CAS No.: 58493-48-4

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## Introduction to Homocapsaicin and Analytical Context

**Homocapsaicin** represents one of the five principal **capsaicinoid analogs** found in *Capsicum* species, alongside nordihydrocapsaicin, capsaicin, dihydrocapsaicin, and homodihydrocapsaicin. As a **vanillylamide of fatty acids**, **homocapsaicin** shares the basic structural backbone of capsaicinoids but differs in its alkyl side chain length and branching, contributing to its unique physicochemical properties and biological activities. The structural similarity among capsaicinoids creates analytical challenges requiring **high-resolution separation** techniques to isolate **homocapsaicin** from complex biological matrices and its structural analogs prior to mass spectrometric analysis. Recent advances in liquid chromatography and mass spectrometry have enabled researchers to not only identify and quantify **homocapsaicin** in various samples but also to investigate its metabolic effects through comprehensive metabolomic approaches, providing insights into its potential **physiological interactions** and **therapeutic applications**.

The analysis of **homocapsaicin** is particularly relevant given the growing scientific interest in the **broad biological activities** of capsaicinoids, which include antioxidation, anti-inflammatory, anti-tumor, weight regulation, cardiac protection, and circadian regulation properties. These physiological effects are intimately connected to metabolic pathways such as **lipid metabolism**, **energy metabolism**, and **antioxidant stress** responses. Understanding **homocapsaicin's** specific contributions to these activities requires sophisticated

analytical methods that can distinguish it from other capsaicinoids and characterize its metabolic fate and effects within biological systems [1]. The protocols presented in this document integrate current technological advancements in mass spectrometry to address these challenges and provide researchers with robust methods for studying this intriguing compound.

Table 1: Key Chemical Properties of **Homocapsaicin** for Analytical Consideration

| Property                              | Description                           | Analytical Implications  |
|---------------------------------------|---------------------------------------|--|
| <b>Chemical Structure</b>             | Vanillylamide of C11 fatty acid chain | Shared structural features enable similar fragmentation patterns to other capsaicinoids    |
| <b>Molecular Weight</b>               | 321.47 g/mol                          | Primary ion: [M+H] <sup>+</sup> at m/z 322.47; [M-H] <sup>-</sup> at m/z 320.46            |
| <b>Log P</b>                          | ~4.2 (estimated)                      | High hydrophobicity requires reversed-phase chromatography with adequate organic modifiers |
| <b>Ionization Efficiency</b>          | High in positive ESI mode             | Optimal detection sensitivity in positive ionization mode                                  |
| <b>Stability</b>                      | Sensitive to light, oxidation         | Requires sample protection with antioxidants and light-resistant containers                |
| <b>Biological Matrix Distribution</b> | Wide tissue distribution              | Extensive metabolism in liver and intestine; requires comprehensive extraction approaches  |

## Homocapsaicin Identification and Quantification Using UPLC-MS/MS

### Sample Preparation Protocol

The **extraction efficiency** of **homocapsaicin** from biological matrices significantly impacts method sensitivity and accuracy. For tissue samples (approximately 100 mg), employ a homogenization procedure using precooled methanol/acetonitrile/ddH<sub>2</sub>O (2:2:1, v/v/v) with a high-speed homogenizer at 6.0 M/S for

20-second intervals, repeated three times with cooling periods to prevent thermal degradation. For liquid samples (100 µL plasma/serum), add 400 µL of pre-cooled methanol/acetonitrile mixed solution (1:1, v/v), vortex vigorously for 5 minutes, then static-incubate at -20°C for 60 minutes to precipitate proteins. Centrifuge all samples at 14,000×g for 20 minutes at 4°C, collect the supernatant, and vacuum-dry using a centrifugal concentrator. Reconstitute the dried extracts in 100 µL of acetonitrile/water (1:1, v/v) solvent compatible with the UPLC mobile phase system, vortex for 30 seconds, and centrifuge at 14,000×g for 10 minutes before transferring to autosampler vials [2]. Throughout the process, **maintain samples at 4°C** when possible and use light-resistant containers to protect **homocapsaicin** from photodegradation.

## UPLC-MS/MS Instrumental Parameters

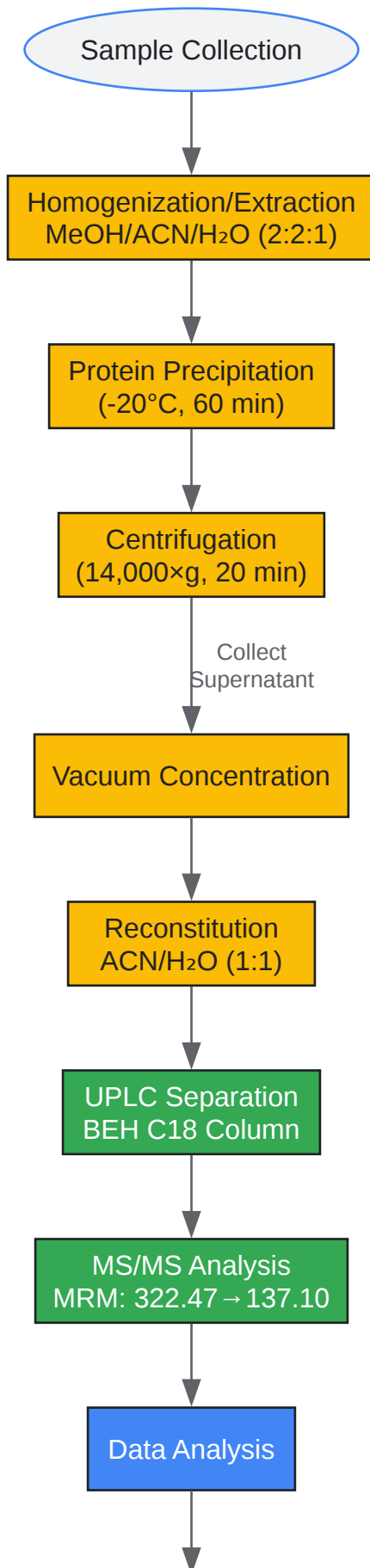
**Chromatographic separation** represents a critical step in **homocapsaicin** analysis due to the need to resolve it from structurally similar capsaicinoids. Employ an **Acquity UPLC BEH C18 column** (100 mm × 2.1 mm, 1.7 µm) or equivalent with maintained temperature at 45°C. The mobile phase consists of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid) at a flow rate of 0.4 mL/min. Apply a gradient elution program as follows: 0-1 min (20% B), 1-8 min (20-95% B), 8-9 min (95% B), 9-9.1 min (95-20% B), and 9.1-11 min (20% B) for column re-equilibration. The **injection volume** should be 5 µL for optimal peak shape and sensitivity [3] [4].

For mass spectrometric detection, utilize a **triple quadrupole instrument** operated in positive electrospray ionization (ESI+) mode with the following source parameters: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 450°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Operate the instrument in **multiple reaction monitoring (MRM)** mode with the following transitions for **homocapsaicin**: quantifier ion 322.47 → 137.10 (collision energy 25 eV) and qualifier ion 322.47 → 121.10 (collision energy 35 eV). Use a dwell time of 0.05 seconds per transition to ensure adequate data points across chromatographic peaks [3].

Table 2: Optimized UPLC-MS/MS Parameters for **Homocapsaicin** Quantification

| Parameter | Setting  | Alternative Options                               |
|-----------|--|---|
| Column    | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) |

| Parameter          | Setting   | Alternative Options                                   |
|--------------------|---|---|
| Mobile Phase       | A: Water + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid | A: 5mM ammonium acetate; B: Methanol                  |
| Flow Rate          | 0.4 mL/min  | 0.3-0.5 mL/min (adjust gradient timing accordingly)   |
| Gradient           | 20-95% B over 8 minutes   | 15-90% B over 10 minutes for better isomer separation |
| Column Temperature | 45°C  | 35-55°C (higher temperatures reduce backpressure)     |
| Injection Volume   | 5 µL  | 2-10 µL (depending on sample concentration)           |
| Ionization Mode    | ESI+  | APCI+ for matrix-rich samples                         |
| MRM Transitions    | 322.47 → 137.10 (CE 25 eV);<br>322.47 → 121.10 (CE 35 eV)       | Include 322.47 → 152.10 as additional qualifier       |
| Capillary Voltage  | 3.0 kV  | 2.8-3.2 kV (optimize for sensitivity)                 |



Quantification Complete

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*Figure 1: Sample Preparation and UPLC-MS/MS Workflow for **Homocapsaicin** Quantification - This diagram illustrates the comprehensive procedure from sample collection through to data analysis, highlighting critical steps such as protein precipitation and MRM-based detection.*

## Method Validation and Quality Control

**Method validation** should establish specificity, linearity, accuracy, precision, recovery, matrix effects, and stability following FDA Bioanalytical Method Validation guidelines. For specificity, analyze blank samples from at least six different sources to confirm no interference at the retention time of **homocapsaicin**. **Linearity** is typically demonstrated over the range of 0.5-50 µg/g using a weighted ( $1/x^2$ ) linear regression model, with correlation coefficients ( $r^2$ ) >0.995. Prepare **quality control (QC) samples** at low, medium, and high concentrations (1.5, 15, and 40 µg/g) and analyze in replicates of five to determine intra-day and inter-day precision and accuracy, with acceptance criteria of ±15% deviation from nominal concentrations and ≤15% RSD [3].

To address **matrix effects**, perform post-column infusion experiments to identify ionization suppression/enhancement regions and use stable isotope-labeled internal standards (e.g., **homocapsaicin-d<sub>3</sub>**) when available. Calculate **extraction recovery** by comparing peak areas of pre-extraction spiked samples with post-extraction spiked samples at QC concentrations. Evaluate **short-term stability** (bench top, 4°C autosampler) and **long-term stability** (-80°C storage) using QC samples, with acceptance criteria of ±15% deviation from nominal concentrations. Incorporate **system suitability tests** at the beginning of each analytical run, including check standards and blanks to verify chromatographic performance and mass spectrometer sensitivity [3] [2].

## Metabolomic Analysis of Homocapsaicin Effects

### Comprehensive Metabolomic Profiling Protocol

**Untargeted metabolomics** provides a powerful approach for investigating the global metabolic alterations induced by **homocapsaicin** exposure in biological systems. For animal studies, administer **homocapsaicin** via oral gavage at physiologically relevant doses (e.g., 5 mg/kg body weight) to experimental groups over a defined period (e.g., 6 weeks), with appropriate vehicle controls. Following the treatment period, collect **plasma samples** through cardiac puncture using EDTA as anticoagulant, and harvest **tissue samples** (e.g., liver, skin) representing potential target organs. Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis to preserve **metabolite stability** [2]. For cell culture studies, treat cells with **homocapsaicin** at concentrations ranging from 10-100 µM for 6-48 hours, then quench metabolism rapidly using cold methanol and collect cell pellets for extraction.

For comprehensive metabolite extraction, employ a **dual extraction methodology** that captures both hydrophilic and lipophilic metabolites. Add 1 mL of pre-cooled methanol/acetonitrile/water (2:2:1, v/v/v) to 100 mg of tissue or cell pellet, homogenize using a high-speed homogenizer (e.g., FastPrep-24 at 6.0 M/S for 20 seconds, repeated three times with cooling intervals). After centrifugation at 14,000×g for 15 minutes at 4°C, collect the supernatant and evaporate to dryness under vacuum. Reconstitute the extracts in 100 µL of acetonitrile/water (1:1, v/v) for UHPLC-QTOF-MS analysis. Include **quality control pools** created by combining equal aliquots from all samples to monitor instrument performance throughout the analytical sequence [2].

## UHPLC-QTOF-MS Analysis for Metabolomics

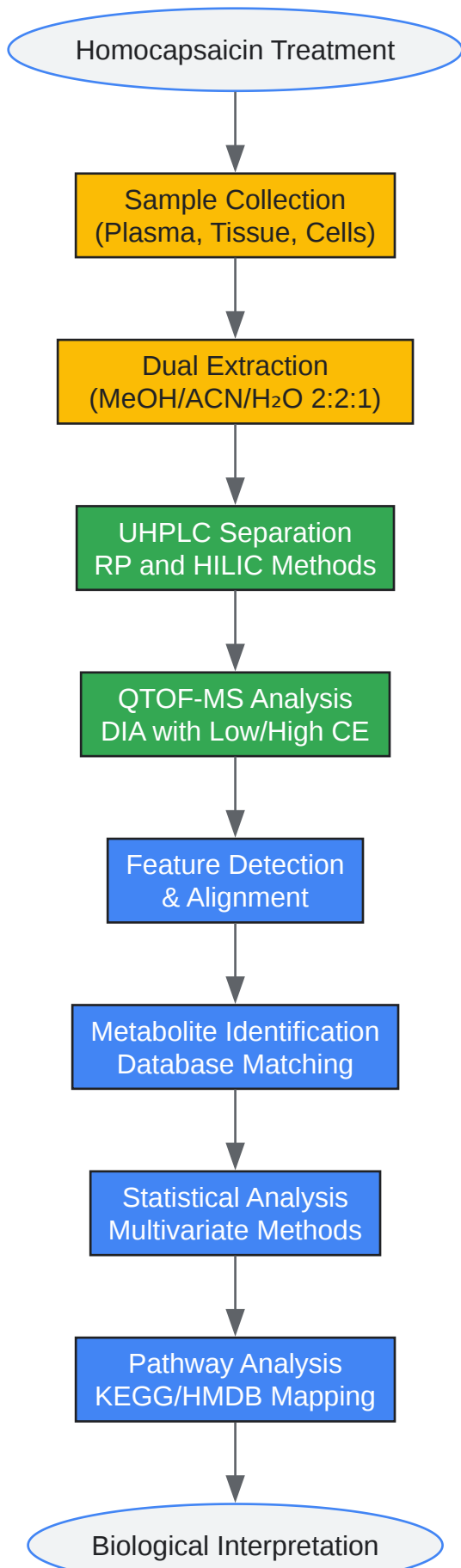
**Chromatographic separation** for untargeted metabolomics requires conditions that provide broad metabolite coverage. Utilize both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) separations to maximize detection of diverse metabolite classes. For RP-UHPLC, employ an **Acquity UPLC HSS T3 column** (100 mm × 2.1 mm, 1.8 µm) maintained at 45°C with mobile phase A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) at a flow rate of 0.5 mL/min. Apply a linear gradient from 1% to 99% B over 12 minutes, followed by a 2-minute hold at 99% B and 2-minute re-equilibration. For HILIC-UHPLC, use an **Acquity UPLC BEH Amide column** (100 mm × 2.1 mm, 1.7 µm) with mobile phase A (water with 10 mM ammonium formate, pH 3.0) and B (acetonitrile/water 95:5 with 10 mM ammonium formate, pH 3.0) with a gradient from 95% to 50% B over 10 minutes [5] [2].

Couple the UHPLC system to a **quadrupole time-of-flight (QTOF) mass spectrometer** operated in both positive and negative electrospray ionization modes with the following parameters: source temperature

150°C, desolvation temperature 450°C, cone gas flow 50 L/h, desolvation gas flow 800 L/h, capillary voltage 3.0 kV (ESI+) or 2.5 kV (ESI-), and cone voltage 40 V. Acquire data in **data-independent acquisition (DIA)** mode with low and high collision energy scans (e.g., 6 eV and 20-40 eV ramp) to collect both precursor and fragment ion information simultaneously. Use a mass range of m/z 50-1200 with a scan time of 0.2 seconds. Introduce **reference calibrant** (e.g., leucine-enkephalin) via a lock-spray interface every 30 seconds to ensure mass accuracy below 5 ppm [2].

Table 3: UHPLC-QTOF-MS Parameters for Comprehensive Metabolomic Profiling

| Parameter          | Reversed-Phase Conditions        | HILIC Conditions                           |
|--------------------|----------------------------------|--|
| Column             | HSS T3 (100 mm × 2.1 mm, 1.8 μm) | BEH Amide (100 mm × 2.1 mm, 1.7 μm)        |
| Mobile Phase A     | Water + 0.1% formic acid         | 10 mM ammonium formate in water, pH 3.0    |
| Mobile Phase B     | Acetonitrile + 0.1% formic acid  | 10 mM ammonium formate in ACN/water (95:5) |
| Gradient           | 1-99% B over 12 minutes          | 95-50% B over 10 minutes                   |
| Flow Rate          | 0.5 mL/min                       | 0.5 mL/min                                 |
| Column Temperature | 45°C                             | 45°C                                       |
| Injection Volume   | 5 μL                             | 5 μL                                       |
| Ionization Modes   | ESI+ and ESI-                    | ESI+ and ESI-                              |
| Mass Range         | m/z 50-1200                      | m/z 50-1200                                |
| Collision Energies | Low (6 eV) and high (20-40 eV)   | Low (6 eV) and high (20-40 eV)             |
| Acquisition Mode   | Data-independent (MSE)           | Data-independent (MSE)                     |



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*Figure 2: Comprehensive Metabolomic Workflow for **Homocapsaicin** Analysis - This diagram outlines the complete process from treatment administration through to biological interpretation, incorporating both chromatographic separations and advanced data analysis techniques.*

## Metabolite Identification and Pathway Analysis

**Metabolite identification** follows a tiered approach with confidence levels ranging from confirmed (Level 1) to putative (Level 4) identifications. For Level 1 identification, match experimental data to authentic standards using retention time (within  $\pm 0.1$  min), accurate mass (error  $< 5$  ppm), and MS/MS fragmentation (spectral similarity  $> 800$ ). For Level 2 identifications (putatively annotated compounds), use accurate mass (error  $< 10$  ppm) and MS/MS spectral matching against databases such as HMDB, LipidMaps, and METLIN. Level 3 identifications (putative compound classes) rely on accurate mass and predicted fragmentation patterns, while Level 4 identifications remain as unknown compounds that can be differentiated solely by retention time and  $m/z$  [2].

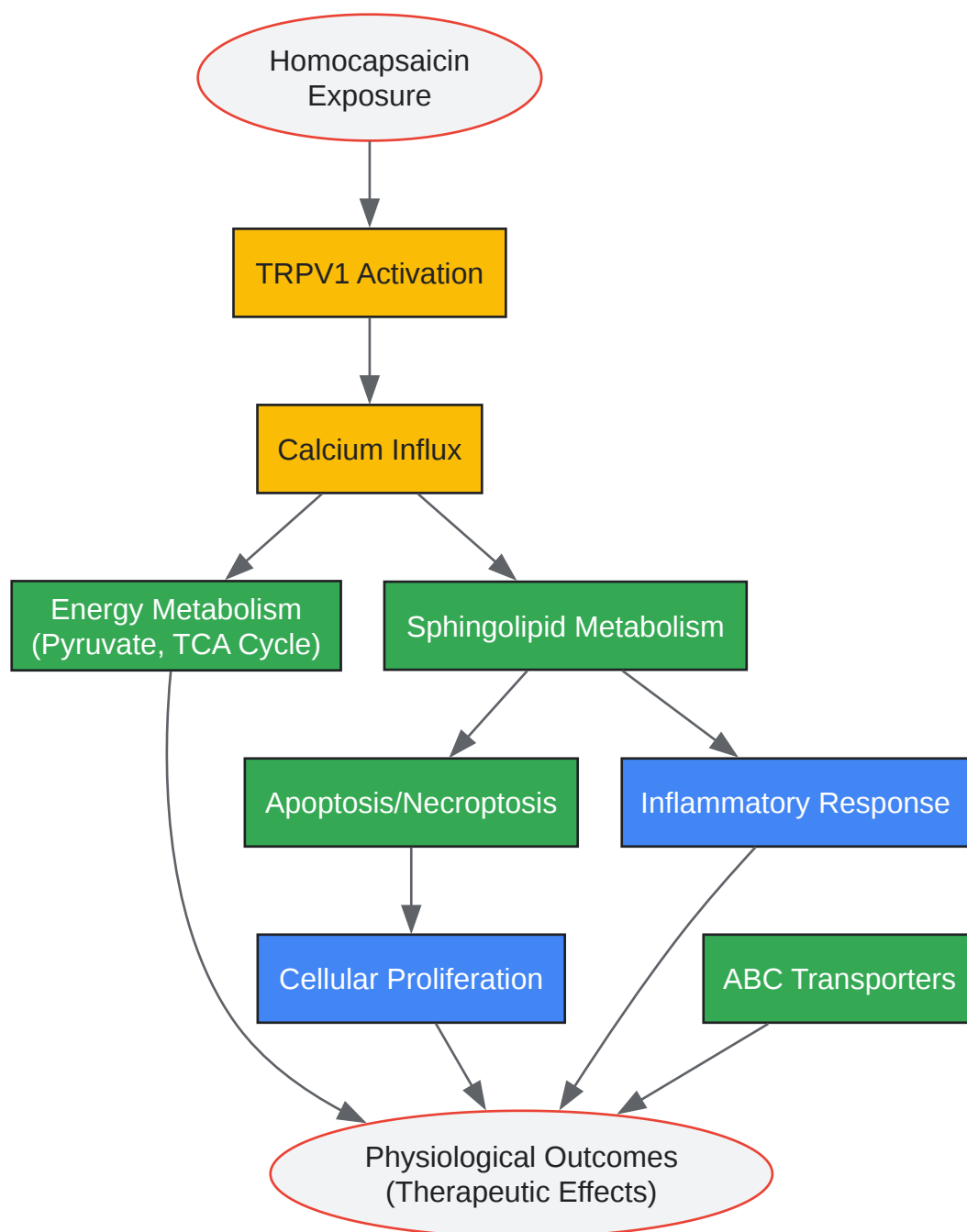
For **pathway analysis**, perform peak picking, alignment, and normalization using software such as XCMS, Progenesis QI, or MS-DIAL. Apply **multivariate statistical methods** including principal component analysis (PCA) for data overview and orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify metabolites contributing most to group separations. Calculate **variable importance in projection (VIP) scores** from OPLS-DA models and combine with fold-change analysis ( $\geq 1.5$  or  $\leq 0.67$ ) and statistical testing ( $p$ -value  $< 0.05$ ) to identify significantly altered metabolites. Input these significant metabolites into pathway analysis tools such as MetaboAnalyst to identify **enriched metabolic pathways** based on Fisher's exact test and pathway impact values derived from pathway topology analysis. Focus on pathways with  $p$ -values  $< 0.05$  and impact values  $> 0.1$  as potentially biologically relevant pathways affected by **homocapsaicin** treatment [2].

## Metabolic Pathway Analysis and Biological Interpretation

## Key Metabolic Pathways Affected by Homocapsaicin

**Comprehensive pathway analysis** of **homocapsaicin** effects reveals several significantly altered metabolic pathways based on existing capsaicin research. In plasma metabolomics studies, the most prominently affected pathways include **pyruvate metabolism**, **ABC transporters**, **glycolysis/gluconeogenesis**, and **TCA cycle** functionality. These alterations suggest **homocapsaicin**'s potential influence on cellular energy metabolism and transport mechanisms. In tissue-specific analyses, particularly skin metabolomics, significant perturbations appear in **sphingolipid metabolism**, **sphingolipid signaling pathway**, **apoptosis**, and **necroptosis** pathways, indicating potential effects on cellular differentiation, proliferation, and inflammatory responses [2]. The convergence of multiple significantly altered metabolites within these pathways strengthens the biological plausibility of **homocapsaicin**'s involvement in these processes and provides testable hypotheses for further mechanistic studies.

The **integration of metabolomic findings** with other omics data and literature knowledge creates a more comprehensive understanding of **homocapsaicin**'s biological effects. For instance, alterations in sphingolipid metabolism may connect to previously reported effects of capsaicinoids on inflammatory processes and cellular differentiation. Similarly, changes in energy metabolism pathways may relate to observed effects on weight regulation and thermogenesis. This **cross-omics integration** facilitates the development of sophisticated mechanistic models that explain both the primary molecular targets of **homocapsaicin** and the downstream metabolic consequences, ultimately contributing to a more systematic understanding of its physiological impacts and potential therapeutic applications [1] [2].



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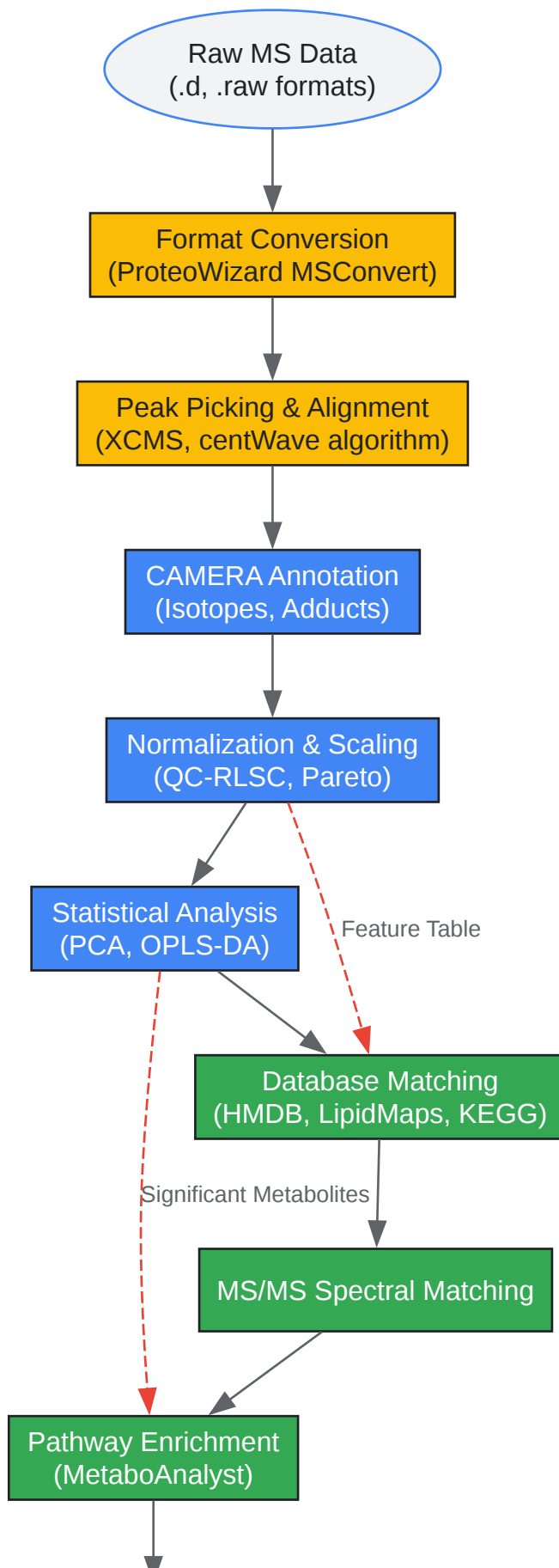
Figure 3: Proposed Metabolic Pathways Affected by **Homocapsaicin** - This diagram illustrates the hypothesized mechanistic pathways through which **homocapsaicin** exposure leads to physiological outcomes, incorporating known molecular targets and metabolomic findings.

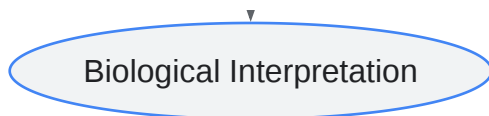
## Data Processing and Computational Methods

## MS Data Processing and Metabolite Annotation

**Raw mass spectrometry data** processing begins with format conversion (e.g., from .raw or .d files to mzXML using ProteoWizard MSConvert) followed by feature detection and retention time alignment using XCMS or similar platforms. For peak picking, employ the **centWave algorithm** with the following parameters: m/z tolerance = 25 ppm, peak width = 10-60 seconds, prefilter = 10 (peaks), 100 (intensity). For peak grouping, use bandwidth = 5, m/z width = 0.025, and minimum fraction = 0.5. Apply **retention time correction** using the obiwrap method with a profStep of 0.5 to address chromatographic shifts between samples. Perform **CAMERA annotation** to identify isotope peaks, adducts, and fragments using the following settings: perfwhm = 0.6, cor\_eic\_th = 0.75, and graphMethod = "hcs" [2].

For **metabolite annotation**, utilize a multi-step approach combining accurate mass matching, MS/MS spectral matching, and retention time prediction. First, perform **accurate mass matching** against databases such as HMDB, LipidMaps, and KEGG with a mass error tolerance of <10 ppm. For compounds with available standards, incorporate **retention time matching** with a tolerance of  $\pm 0.2$  minutes. For Level 2 identifications, employ **MS/MS spectral matching** using similarity scoring algorithms with a minimum forward score of 700 and reverse score of 500. For unknown features, utilize **in-silico fragmentation tools** such as CFM-ID, MetFrag, or CSI:FingerID to generate putative identifications based on fragmentation prediction. Finally, apply **KEGG pathway enrichment analysis** to identify significantly overrepresented pathways among the annotated metabolites using MetaboAnalyst's integrated pathway analysis module with Fisher's exact test and relative-betweenness centrality for pathway impact calculation [2].





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*Figure 4: Data Processing and Analysis Workflow for **Homocapsaicin** Metabolomics - This diagram outlines the computational pipeline from raw data conversion through to pathway analysis, highlighting key steps for metabolite annotation and statistical evaluation.*

## Troubleshooting and Technical Considerations

### Common Analytical Challenges and Solutions

**Matrix effects** present significant challenges in **homocapsaicin** analysis, particularly in complex biological samples. To mitigate ionization suppression/enhancement, implement **extensive sample cleanup** using solid-phase extraction (SPE) with mixed-mode cation exchange cartridges for plasma/serum samples. For tissue samples, consider **liquid-liquid extraction** with hexane/ethyl acetate (1:1, v/v) to remove lipids and other non-polar interferents. Always use **stable isotope-labeled internal standards** (when available) to correct for recovery variations and matrix effects. If **homocapsaicin-d<sub>3</sub>** is unavailable, consider using structural analogs like capsaicin-d<sub>3</sub> as a surrogate internal standard, though method validation must demonstrate comparable extraction efficiency and matrix effects [1] [3].

**Chromatographic issues** such as peak tailing, retention time drift, or poor resolution from other capsaicinoids can compromise data quality. To address peak tailing, add **acid modifiers** (0.1% formic acid) to mobile phases and ensure column pH compatibility. For retention time stability, maintain consistent **column temperature** ( $\pm 1^\circ\text{C}$ ) and use mobile phase premixing rather than online mixing. To improve resolution of **homocapsaicin** from homodihydrocapsaicin, implement **shallow gradient elution** (0.5-1.0% B/min) in the critical separation region or consider **two-dimensional LC** (RPLC  $\times$  RPLC) with different selectivity in the second dimension. For untargeted metabolomics, **comprehensive 2D-LC** approaches significantly enhance separation power and metabolite coverage, particularly when combining orthogonal separation mechanisms such as HILIC  $\times$  RPLC [6].

## Method Adaptation for Different Sample Types

The presented protocols require specific **optimization for different sample matrices**. For fatty tissues (adipose, brain), increase the **organic solvent ratio** in extraction solvents (e.g., chloroform/methanol/water 1:2:0.5, v/v/v) to improve lipid removal. For plasma/serum samples with high protein content, consider **sequential precipitation** using methanol followed by acetone to enhance protein removal. For cell culture samples, implement **metabolic quenching** with cold saline (-40°C) before extraction to preserve metabolic profiles. When analyzing food products or botanical extracts with high capsaicinoid concentrations, **sample dilution** or reduced injection volume may be necessary to avoid detector saturation and maintain linear response [1] [2].

For specialized applications requiring **enhanced sensitivity** (e.g., pharmacokinetic studies with low **homocapsaicin** concentrations), implement **microscale LC** (e.g., 1.0 mm i.d. columns) with flow rates of 50-100 µL/min to improve ionization efficiency. Alternatively, employ **on-line solid-phase extraction (SPE)** for automated sample enrichment and cleanup. For high-throughput applications, consider **ultra-fast separations** using superficially porous particles (core-shell) with 1.5-1.7 µm particle size, which provide similar efficiency to sub-2 µm fully porous particles but at lower backpressures, enabling faster analysis times [4]. When analyzing unstable metabolites or phase II conjugates of **homocapsaicin**, incorporate **antioxidants** (e.g., 0.1% ascorbic acid) in extraction solvents and maintain acidic pH (pH 3-4) to prevent degradation during sample preparation and analysis.

## Conclusion

The application notes and protocols presented herein provide comprehensive methodologies for the MS/MS spectrometry and metabolomic analysis of **homocapsaicin**. The integrated approach combining **targeted quantification** with **untargeted metabolomic profiling** enables researchers to not only determine **homocapsaicin** concentrations in various matrices but also to elucidate its broader metabolic effects and mechanisms of action. The detailed protocols emphasize critical considerations for sample preparation, chromatographic separation, mass spectrometric detection, and data processing, providing a solid foundation for implementing these methods in diverse research settings. As interest in the biological activities of capsaicinoids continues to grow, these analytical frameworks will facilitate more comprehensive investigations of **homocapsaicin**'s potential therapeutic applications and physiological significance.

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## References

1. Recent advances in analysis of capsaicin and its effects on metabolic ... [pmc.ncbi.nlm.nih.gov]
2. Effects of capsaicin on plasma and skin metabolic profiles | DDDT [dovepress.com]
3. Determination of capsaicinoids in Capsicum species using ultra... [pubmed.ncbi.nlm.nih.gov]
4. UPLC- MS : An Emerging Novel Technology and Its... | IntechOpen [intechopen.com]
5. Applications of Chromatographic in Methods ... Metabolomics [pmc.ncbi.nlm.nih.gov]
6. Two-Dimensional Liquid Chromatography Advancing Metabolomics ... [intechopen.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: MS/MS Spectrometry and Metabolomic Analysis of Homocapsaicin]. Smolecule, [2026]. [Online PDF].

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